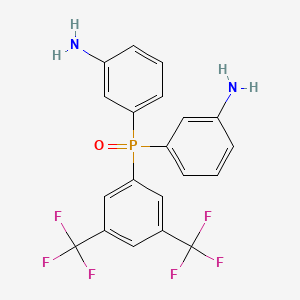

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide

Description

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (abbreviated here as BATFPO or mDA6FPPO) is a fluorinated aromatic diamine monomer containing a central phosphine oxide group. Synthesized via Grignard reactions, this compound is primarily used to prepare high-performance polyimides for aerospace, electronics, and extreme-environment applications . Key structural features include:

- Phosphine oxide moiety: Enhances atomic oxygen (AO) resistance by forming a protective phosphate glass layer during AO exposure .

- Trifluoromethyl (-CF₃) groups: Improve solubility, reduce dielectric constants, and disrupt charge transfer complexes (CTCs), leading to low optical birefringence and color .

- Meta-linked aminophenyl groups: Minimize CTC formation and enhance thermal stability .

Polyimides derived from BATFPO exhibit glass transition temperatures ($T_g$) of 247–277°C, excellent solubility in polar aprotic solvents (e.g., NMP, DMF), and residual weights >45% at 800°C under nitrogen . These properties make BATFPO-based polymers ideal for space applications requiring UV stability, AO resistance, and mechanical durability .

Properties

IUPAC Name |

3-[(3-aminophenyl)-[3,5-bis(trifluoromethyl)phenyl]phosphoryl]aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15F6N2OP/c21-19(22,23)12-7-13(20(24,25)26)9-18(8-12)30(29,16-5-1-3-14(27)10-16)17-6-2-4-15(28)11-17/h1-11H,27-28H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGEFYZJAXKOCIQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)P(=O)(C2=CC=CC(=C2)N)C3=CC(=CC(=C3)C(F)(F)F)C(F)(F)F)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15F6N2OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50630871 | |

| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

444.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

299176-31-1 | |

| Record name | 3,3'-{[3,5-Bis(trifluoromethyl)phenyl]phosphoryl}dianiline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50630871 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Preparation of 3,5-di(trifluoromethyl)phenyldiphenylphosphine Oxide Intermediate

-

- Magnesium turnings (4.1 g, 0.17 mol)

- Dry tetrahydrofuran (THF, total ~155 mL)

- 3,5-bis(trifluoromethyl)bromobenzene (49.5 g, 0.17 mol)

- Diphenylphosphinic chloride (40.0 g, 0.17 mol)

- Nitrogen atmosphere, controlled temperature (initially ~5 °C, then ambient to 55 °C)

-

- Magnesium turnings are placed in a 1 L three-neck flask with dry THF and cooled to ~5 °C.

- A solution of 3,5-bis(trifluoromethyl)bromobenzene in THF is added dropwise over 1.5 hours to form the Grignard reagent.

- After stirring at room temperature for 3 hours, diphenylphosphinic chloride in THF is added dropwise over one hour.

- The mixture is stirred under nitrogen at ambient temperature (~55 °C) for 15 hours.

- The product is isolated by crystallization from 5% isopropanol/hexanes, yielding off-white crystals with melting point 102–104 °C.

-

- Calculated elemental composition: C 57.98%, H 3.16%, F 27.52%, P 7.47%

- Found: C 57.77%, H 3.33%, F 27.05%, P 7.35%

- Mass spectrometry: M+ at 413.2 [C20H13F6PO+]

Nitration to Form Bis(3-nitrophenyl)-3,5-di(trifluoromethyl)phenylphosphine Oxide

- The phosphine oxide intermediate undergoes electrophilic aromatic substitution with a nitrating mixture (nitric and sulfuric acid) to introduce nitro groups at the 3-positions of the phenyl rings.

- This step is critical to prepare the compound for subsequent reduction to amines.

Catalytic Reduction to Bis(3-aminophenyl)-3,5-di(trifluoromethyl)phenylphosphine Oxide

-

- Dinitro compound (67.1 g)

- Ammonium formate (85.2 g)

- Anhydrous ethanol (750 mL)

- 10% Palladium on carbon (Pd/C) catalyst (3.0 g)

- Nitrogen atmosphere, reflux conditions

-

- The dinitro compound is suspended in anhydrous ethanol with ammonium formate and Pd/C catalyst in a 2 L round-bottom flask.

- The mixture is stirred under nitrogen with reflux, facilitating transfer hydrogenation reduction of nitro groups to amines.

- After completion, the catalyst is filtered off, and the product is isolated by crystallization.

-

- Calculated elemental composition: C 53.97%, H 3.31%, N 6.02%, F 25.17%, P 6.77%

- Mass spectrometry: M+ at 443.1 [C20H15N2F6PO+]

Summary Table of Preparation Steps and Key Data

| Step | Reaction Type | Reagents/Conditions | Product | Yield/Notes |

|---|---|---|---|---|

| 1 | Grignard reaction | Mg, THF, 3,5-bis(trifluoromethyl)bromobenzene, diphenylphosphinic chloride, N2, 5–55 °C | 3,5-di(trifluoromethyl)phenyldiphenylphosphine oxide | Off-white crystals, mp 102–104 °C |

| 2 | Nitration | HNO3/H2SO4 mixture | Bis(3-nitrophenyl)-3,5-di(trifluoromethyl)phenylphosphine oxide | Nitro groups introduced at 3-positions |

| 3 | Catalytic reduction | Ammonium formate, Pd/C, EtOH, reflux, N2 | Bis(3-aminophenyl)-3,5-di(trifluoromethyl)phenylphosphine oxide | Amino groups formed, high purity |

Research Findings and Analysis

- The Grignard reaction step is highly efficient, with careful temperature control preventing side reactions and ensuring high purity of the phosphine oxide intermediate.

- Nitration is selective for the meta positions relative to the phosphine oxide substituent, consistent with electrophilic aromatic substitution patterns.

- Catalytic reduction using ammonium formate and Pd/C is a mild and effective method for converting nitro groups to amines without affecting the phosphine oxide moiety.

- Elemental analyses and mass spectrometry confirm the successful synthesis and high purity of the target compound.

- This synthetic route is reproducible and scalable, suitable for preparing sufficient quantities for polymer synthesis applications.

Chemical Reactions Analysis

Types of Reactions: Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphine oxides with different oxidation states.

Reduction: Reduction reactions can convert the phosphine oxide back to the corresponding phosphine.

Substitution: The amino groups can participate in substitution reactions, forming derivatives with different functional groups

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like acyl chlorides or sulfonyl chlorides can be used for substitution reactions

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different phosphine oxides, while substitution reactions can produce a variety of derivatives with modified amino groups .

Scientific Research Applications

Polymer Synthesis

TFMDA is primarily utilized in the synthesis of polyimides and copolyimides. These polymers exhibit excellent thermal stability and mechanical properties, making them suitable for high-temperature applications.

- Polyimide Formation : TFMDA reacts with various dianhydrides to form polyimides, which are known for their robustness and thermal resistance. For example, the reaction with 4,4'-perfluoroisopropylidene dianhydride yields polymers with glass transition temperatures (Tg) ranging from 213°C to 269°C and tensile strengths from 79 to 122 MPa .

| Polymer Type | Tg (°C) | Tensile Strength (MPa) | Elongation at Break (%) |

|---|---|---|---|

| PMDA | 226 | 118.2 | 9.8 |

| HQDEA | 222 | 79.2 | 3.1 |

| BDAF | 213 | 93.0 | 3.8 |

| 6FDA | 237 | 122.0 | 3.7 |

Aerospace Applications

Due to its thermal stability and chemical resistance, TFMDA-derived polymers are explored for use in aerospace materials, particularly in spacecraft components such as thin film membranes and thermal/optical coatings . The ability to withstand extreme conditions makes these materials ideal for applications where durability is crucial.

Environmental Stability

Research indicates that TFMDA-based polyimides exhibit enhanced resistance to atomic oxygen erosion, a critical factor for materials exposed to the space environment . This property is attributed to the formation of a protective polyphosphate layer on exposure to atomic oxygen, which safeguards the underlying polymer structure.

Case Study 1: Development of Thermally Stable Polymers

A study focused on synthesizing polyimides using TFMDA demonstrated that these materials maintain structural integrity at elevated temperatures (up to 500°C). The research involved characterizing the resulting polymers through thermogravimetric analysis (TGA), revealing a weight loss onset temperature significantly higher than conventional polymers .

Case Study 2: Aerospace Material Testing

In another investigation, TFMDA-based films were subjected to simulated space conditions, including exposure to atomic oxygen and thermal cycling. The results indicated that these films retained mechanical properties better than traditional aerospace materials, highlighting their potential for future spacecraft applications .

Mechanism of Action

The mechanism by which Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide exerts its effects is primarily related to its ability to form strong covalent bonds with other molecules. The presence of amino groups allows for hydrogen bonding and electrostatic interactions , while the trifluoromethyl groups contribute to the compound’s hydrophobicity and chemical stability .

Comparison with Similar Compounds

Thermal and Mechanical Properties

BATFPO is compared to structurally analogous diamines below:

Key Observations :

- BATFPO’s $T_g$ surpasses mDAPPO and mDDS due to steric hindrance from -CF₃ groups and rigid phosphine oxide .

- BATFPO-based polyimides exhibit tensile strengths (~124–130 MPa) comparable to 6FDA-derived analogs but with superior optical clarity .

Solubility and Processability

BATFPO-based polyimides dissolve readily in solvents like NMP, DMF, and THF, unlike mDAPPO-derived polymers, which require harsher conditions . This enhanced solubility stems from the -CF₃ groups, which disrupt chain packing and reduce crystallinity .

Optical Properties

BATFPO polyimides are nearly colorless (transmittance >85% at 450 nm), whereas mDAPPO and 6FDA-based polymers exhibit yellowing due to CTC formation . The meta-linked -CF₃ groups in BATFPO minimize conjugation, a critical advance for UV-sensitive applications .

Atomic Oxygen (AO) and UV Resistance

BATFPO outperforms non-phosphorus polyimides (e.g., Kapton®) in AO resistance. Upon AO exposure, its phosphine oxide moiety forms a passivating phosphate layer, reducing erosion rates by >95% compared to unmodified polymers . Additionally, BATFPO’s UV stability surpasses mDAPPO due to the electron-withdrawing -CF₃ groups, which mitigate photo-oxidation .

Patent and Commercial Relevance

NASA patents (e.g., US 5,245,044; US 5,317,078) highlight BATFPO’s use in space-grade polyimides, emphasizing its unique combination of AO resistance, thermal stability, and optical clarity .

Biological Activity

Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide (CAS Number: 299176-31-1) is a chemical compound notable for its unique structural characteristics, including amino and trifluoromethyl groups attached to a phenylphosphine oxide core. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science.

- Molecular Formula : CHFNO

- Molecular Weight : 444.31 g/mol

- Structural Features : The presence of trifluoromethyl groups enhances the compound's hydrophobicity and chemical stability, while amino groups facilitate hydrogen bonding and electrostatic interactions.

The biological activity of this compound is primarily attributed to its ability to form strong covalent bonds with biological molecules. This interaction can lead to various biological effects, including potential antimicrobial and anticancer activities.

Biological Activity Overview

Research indicates that derivatives of this compound may exhibit significant biological activities:

- Antimicrobial Activity : Compounds with trifluoromethyl substitutions have been shown to enhance pharmacodynamics and pharmacokinetics, making them effective against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) .

- Anticancer Potential : Initial studies suggest that derivatives may inhibit the proliferation of cancer cells. For instance, compounds similar in structure have displayed selective toxicity towards cancerous cells while sparing normal cells, indicating a potential therapeutic window .

Antimicrobial Studies

A study exploring the synthesis of pyrazole derivatives containing trifluoromethyl groups demonstrated their effectiveness against bacterial strains. The incorporation of these groups improved the compounds' antimicrobial properties significantly .

| Compound | Activity against MRSA | MIC (μg/mL) |

|---|---|---|

| Trifluoromethyl derivative 1 | Yes | 4 |

| Trifluoromethyl derivative 2 | Yes | 8 |

| Bis(3-aminophenyl)... | Pending | N/A |

Anticancer Research

Research on similar phosphine oxide compounds revealed promising results against triple-negative breast cancer (TNBC). These studies reported IC values indicating potent inhibition of cell proliferation .

| Compound | Cancer Cell Line | IC (μM) |

|---|---|---|

| Compound A | MDA-MB-231 | 0.126 |

| Compound B | MCF-7 | 17.02 |

| Bis(3-aminophenyl)... | Pending | N/A |

Q & A

Basic Research Questions

Q. What are the critical spectroscopic techniques for characterizing Bis(3-aminophenyl) 3,5-di(trifluoromethyl)phenylphosphine oxide, and how should they be optimized?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Prioritize P NMR to confirm the phosphine oxide structure (expected δ: 20–30 ppm). F NMR is critical for analyzing trifluoromethyl groups (δ: -60 to -70 ppm). Use deuterated solvents (e.g., CDCl) to avoid interference .

- High-Performance Liquid Chromatography (HPLC) : Optimize mobile phases (e.g., acetonitrile/water gradients) to assess purity (>98% as per analytical standards). Retention times should be cross-validated with reference standards .

- Infrared (IR) Spectroscopy : Focus on P=O stretching vibrations (1190–1250 cm) and N-H stretches (3300–3500 cm) from amine groups. Compare with triphenylphosphine oxide analogs for baseline validation .

Q. How should researchers handle discrepancies in reported melting points or thermal stability data for this compound?

- Methodological Answer :

- Reproduce Conditions : Verify heating rates (e.g., 1–5°C/min) and instrumentation calibration. Differences in mp ranges (e.g., 150–157°C vs. 152–153°C in triphenylphosphine oxide analogs) may arise from polymorphic forms or impurities .

- Complementary Techniques : Use differential scanning calorimetry (DSC) for precise phase transitions and thermogravimetric analysis (TGA) to assess decomposition thresholds (>200°C typical for phosphine oxides). Cross-reference with X-ray crystallography for structural confirmation .

Q. What safety protocols are essential for synthesizing or handling this compound?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to minimize inhalation risks, as trifluoromethyl groups may release HF under extreme conditions .

- Waste Management : Segregate halogenated waste for professional disposal. Avoid aqueous release due to chronic aquatic toxicity risks (WGK 2 classification) .

Advanced Research Questions

Q. How do the trifluoromethyl and aminophenyl substituents influence the compound’s hydrogen-bonding interactions in supramolecular assemblies?

- Methodological Answer :

- Computational Modeling : Perform density functional theory (DFT) calculations to map electrostatic potential surfaces, highlighting electron-withdrawing effects of CF groups and H-bond donor capacity of NH .

- Experimental Validation : Use X-ray crystallography to resolve crystal packing motifs. Compare with triphenylphosphine oxide (TPPO) to isolate substituent effects. IR shifts in P=O stretches (>10 cm) indicate H-bond strength .

Q. What mechanistic role does this compound play in catalytic systems, particularly in cross-coupling or fluorination reactions?

- Methodological Answer :

- Ligand Screening : Test its efficacy as a Lewis base in Pd-catalyzed reactions (e.g., Suzuki-Miyaura). Monitor reaction yields and byproducts via GC-MS. Compare with TPPO to evaluate electronic effects of CF/NH groups .

- Spectroscopic Probes : Use P NMR to track ligand exchange dynamics. In situ IR can detect intermediate metal-phosphine oxide complexes .

Q. How can researchers resolve contradictions in environmental toxicity data for phosphorus-containing compounds like this one?

- Methodological Answer :

- Tiered Testing : Follow OECD guidelines for acute oral toxicity (LD) and chronic aquatic assays (e.g., Daphnia magna). Compare with EPA prioritization frameworks for halogenated organics .

- Structure-Activity Relationships (SAR) : Corrogate toxicity with logP values and substituent electronegativity. CF groups may enhance bioaccumulation risks compared to non-fluorinated analogs .

Guidelines for Methodological Rigor

- Theoretical Frameworks : Link studies to coordination chemistry (e.g., ligand design) or environmental toxicology models to contextualize findings .

- Contradiction Resolution : Replicate experiments under standardized conditions and validate with orthogonal techniques (e.g., NMR + X-ray) .

- Safety Compliance : Adopt protocols from Safety Data Sheets (SDS) for halogenated compounds, emphasizing waste segregation and exposure limits .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.